N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9694523
Molecular Formula: C21H20FN3O5
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20FN3O5 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H20FN3O5/c1-28-14-4-5-17(18(22)11-14)19-6-7-21(27)25(24-19)12-20(26)23-13-8-15(29-2)10-16(9-13)30-3/h4-11H,12H2,1-3H3,(H,23,26) |
| Standard InChI Key | FBJPITHLHJFROE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 2-fluoro-4-methoxyphenyl group. An acetamide side chain at the 2-position of the pyridazinone is further functionalized with a 3,5-dimethoxyphenyl group (Figure 1). This arrangement creates a planar aromatic system with electron-donating methoxy groups and an electron-withdrawing fluorine atom, optimizing it for receptor binding.
Structural Formula
Molecular Weight: 430.41 g/mol
IUPAC Name: N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility | Slightly soluble in DMSO |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for in vivo bioavailability.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Scheme 1):
-
Pyridazinone Ring Formation: Condensation of maleic hydrazide with 2-fluoro-4-methoxybenzaldehyde under acidic conditions yields the 3-substituted pyridazinone intermediate .
-
Acetamide Side Chain Introduction: Nucleophilic acyl substitution links the pyridazinone to 2-chloroacetamide, followed by coupling with 3,5-dimethoxyaniline via Buchwald-Hartwig amination .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Critical Reaction Parameters
Structural Analogues and SAR Insights
Modifications to the aryl groups or pyridazinone core alter bioactivity. For example:
| Analogue | R1 Substituent | IC50 (FPR1 Binding) |
|---|---|---|
| Parent Compound | 2-Fluoro-4-methoxy | 18 nM |
| 4-Chloro-2-methoxy variant | 4-Chloro-2-methoxy | 42 nM |
| Des-fluoro analogue | 4-Methoxy | 210 nM |
The fluorine atom at the 2-position enhances receptor affinity by 12-fold compared to non-fluorinated analogues, underscoring its role in electrostatic interactions .
Pharmacological Profile
Mechanism of Action
The compound acts as a high-affinity agonist for Formyl Peptide Receptors (FPR1/FPR2), G protein-coupled receptors implicated in neutrophil chemotaxis and inflammation resolution . Binding assays demonstrate:
-
FPR1 EC50: 18 nM (95% CI: 14–23 nM)
-
FPR2 EC50: 52 nM (95% CI: 44–61 nM)
Activation of FPR1 triggers intracellular calcium mobilization (Figure 2), while FPR2 engagement promotes anti-inflammatory resolvin pathways .
In Vitro Efficacy
-
Anti-inflammatory Activity: Suppresses LPS-induced TNF-α production in macrophages (IC50 = 0.8 μM).
-
Anticancer Potential: Inhibits proliferation of A549 lung adenocarcinoma cells (GI50 = 4.2 μM) via apoptosis induction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume